Cas no 6859-66-1 (Magnoline)

Magnoline structure
Magnoline structure
Nome do Produto:Magnoline
N.o CAS:6859-66-1
MF:C36H40N2O6
MW:596.712610244751
CID:507390
PubChem ID:12300056

Magnoline Propriedades químicas e físicas

Nomes e Identificadores

    • Magnoline
    • Magnolin
    • (1R)-1,2,3,4-Tetrahydro-1-[[4-[2-hydroxy-5-[[(1S)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methylisoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methylisoquinolin-7-ol
    • ent-6,6'-Dimethoxy-2,2'-dimethyl-8,18'-seco-berbaman-7,12-diol
    • ent-6,6'-dimethoxy-2,2'-dimethyl-8,18'-seco-berbamane-7,12-diol
    • Grisabutine
    • NSC785184
    • 6859-66-1
    • UNII-850A38GCSI
    • NSC-785184
    • (1R)-1-[[4-[2-Hydroxy-5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • 7-ISOQUINOLINOL, 1,2,3,4-TETRAHYDRO-1-((4-(2-HYDROXY-5-((1,2,3,4-TETRAHYDRO-7-HYDROXY-6-METHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOXY)PHENYL)METHYL)-6-METHOXY-2-METHYL-, (S-(R*,S*))-
    • Q27269570
    • 850A38GCSI
    • MAGNOLINE [MI]
    • DTXSID901318718
    • 7-ISOQUINOLINOL, 1,2,3,4-TETRAHYDRO-1-((4-(2-HYDROXY-5-(((1S)-1,2,3,4-TETRAHYDRO-7-HYDROXY-6-METHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOXY)PHENYL)METHYL)-6-METHOXY-2-METHYL-, (1R)-
    • magnoline (stereochemistry undefined)
    • 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-[[4-[2-hydroxy-5-[(1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]phenyl]methyl-6-methoxy-2-methyl-, [S-(R*,S*)]-
    • NSC626646
    • Guatteguamerine
    • FT-0601522
    • C06515
    • CHEBI:6642
    • 1-[[4-[2-hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • SCHEMBL2823145
    • 7-Isoquinolinol,2,3,4-tetrahydro-1-[[4-[2-hydroxy-5-[(1,2,3,4-tetra hydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl) methyl]phenoxy]phenyl]methyl-6-methoxy-2-methyl-, [S-(R*,S*)]-
    • NSC-626646
    • Q27107286
    • Inchi: InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m1/s1
    • Chave InChI: FDABVSXGAMFQQH-IHLOFXLRSA-N
    • SMILES: CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC

Propriedades Computadas

  • Massa Exacta: 596.28900
  • Massa monoisotópica: 596.28863700g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 44
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 902
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 94.9Ų
  • XLogP3: 6

Propriedades Experimentais

  • Ponto de Fusão: 178-179°
  • PSA: 94.86000
  • LogP: 6.03210
  • Rotação Específica: D -9.6° (pyridine)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Minglong (Xianning) Medicine Co., Ltd.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.